

# A Comparative Guide to Confirming the Structure of 2-Amino-4-Iodophenol Derivatives

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## Compound of Interest

Compound Name: 2-Amino-4-iodophenol

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The unequivocal structural confirmation of novel or synthesized organic compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of **2-amino-4-iodophenol**, a class of compounds with potential applications in medicinal chemistry and materials science, a multi-technique analytical approach is essential. This guide provides a comparative overview of key analytical methods, presenting experimental data from closely related compounds to establish a predictive framework for the structural elucidation of **2-amino-4-iodophenol** derivatives.

## Comparative Spectroscopic and Spectrometric Data

While a complete, publicly available experimental dataset for **2-amino-4-iodophenol** is limited, we can draw strong comparative inferences from the analysis of structurally similar compounds. The following tables summarize key spectroscopic and spectrometric data for 2-aminophenol, 2-amino-4-chlorophenol, and 4-iodophenol. This data serves as a benchmark for predicting the spectral characteristics of **2-amino-4-iodophenol** derivatives.

Table 1: Comparative  $^1\text{H}$  NMR Spectral Data (ppm)

Compound	Aromatic Protons (ppm)	-NH <sub>2</sub> Protons (ppm)	-OH Protons (ppm)	Solvent
2-Aminophenol	6.43 - 6.68 (m, 4H)	4.48 (s, 2H)	8.98 (s, 1H)	DMSO-d <sub>6</sub>
2-Amino-4-chlorophenol[1]	6.386 (d, J=8.3 Hz, 1H), 6.598 (d, J=2.5 Hz, 1H), 6.601 (dd, 1H)	4.8 (s, 2H)	9.2 (s, 1H)	Not Specified
4-Iodophenol	6.51 (d, 2H), 7.49 (d, 2H)	-	9.87 (s, 1H)	DMSO-d <sub>6</sub>

Table 2: Comparative <sup>13</sup>C NMR Spectral Data (ppm)

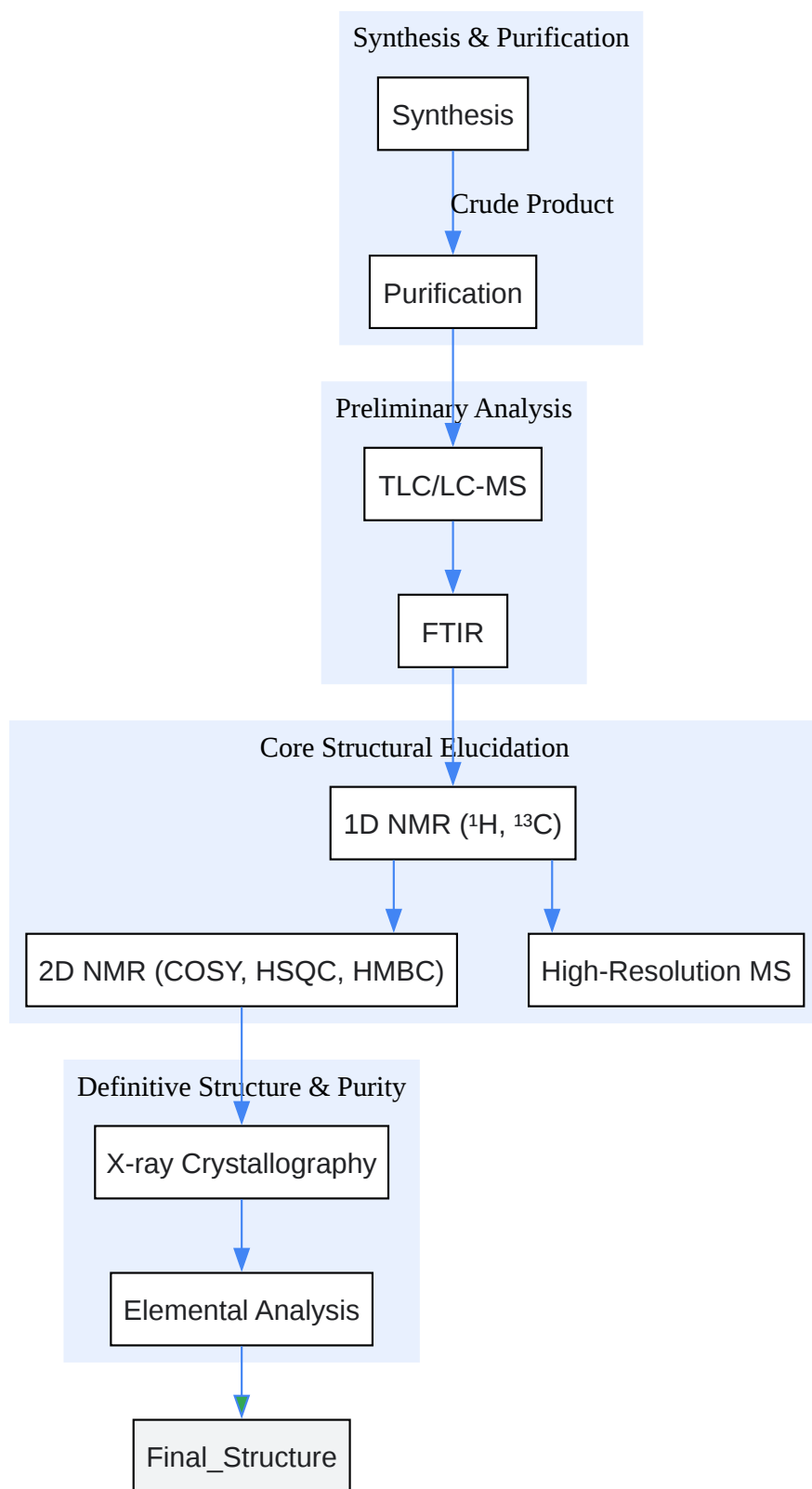
Compound	C-OH (ppm)	C-NH <sub>2</sub> /C-I (ppm)	Aromatic C (ppm)	Solvent
2-Aminophenol[2][3]	144.5	137.1	115.1, 115.1, 117.2, 120.2	DMSO-d <sub>6</sub>
2-Amino-4-chlorophenol	143.4	139.0 (C-NH <sub>2</sub> ), 115.7 (C-Cl)	113.9, 115.7, 123.5	DMSO-d <sub>6</sub>
4-Iodophenol[4]	155.8	82.5 (C-I)	118.0, 138.2	DMSO-d <sub>6</sub>

Table 3: Comparative FTIR and Mass Spectrometry Data

Compound	Key FTIR Peaks (cm <sup>-1</sup> )	Molecular Ion (m/z)
2-Aminophenol[5][6]	3370-3300 (N-H str), 3100-3000 (O-H str), 1600-1450 (C=C str)	109
2-Amino-4-chlorophenol	3400-3300 (N-H str), 3200-3000 (O-H str), 1610-1470 (C=C str)	143/145 (isotope pattern)
4-Iodophenol[7][8]	3400-3200 (O-H str), 1580-1470 (C=C str), ~820 (C-I str)	220

## Experimental Workflow for Structural Confirmation

A systematic approach is crucial for the efficient and accurate structural elucidation of a newly synthesized **2-amino-4-iodophenol** derivative. The following workflow outlines the key experimental stages.



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Caption: A typical experimental workflow for the structural confirmation of a **2-amino-4-iodophenol** derivative.

## Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible data. The following protocols outline the general procedures for the key experiments cited in the workflow.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR:
  - Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
  - Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
  - $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.
  - $^{13}\text{C}$  NMR Acquisition: Employ a proton-decoupled pulse sequence. Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is generally set from 0 to 220 ppm. [\[9\]](#)
  - Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

- **Data Acquisition:** Infuse the sample solution directly or via a liquid chromatography system into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
- **Data Analysis:** Determine the accurate mass of the molecular ion. Use this information to calculate the elemental composition and confirm the molecular formula. Analyze the fragmentation pattern to gain further structural insights.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Utilize a standard FTIR spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** Identify the characteristic absorption bands for functional groups such as O-H, N-H, C=C (aromatic), and C-I.[5]

## X-ray Crystallography

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[10] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11]
- **Instrumentation:** Use a single-crystal X-ray diffractometer.
- **Data Collection:** Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
- **Data Analysis:** Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, providing unambiguous confirmation of the molecular

structure.[12]

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